Mycoticin B

Description

Properties

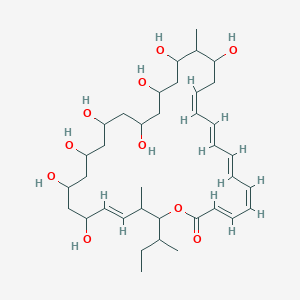

Molecular Formula |

C37H60O10 |

|---|---|

Molecular Weight |

664.9 g/mol |

IUPAC Name |

(3E,5Z,7E,9E,11Z,29E)-32-butan-2-yl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |

InChI |

InChI=1S/C37H60O10/c1-5-25(2)37-26(3)17-18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-33(43)24-35(45)27(4)34(44)15-13-11-9-7-6-8-10-12-14-16-36(46)47-37/h6-14,16-18,25-35,37-45H,5,15,19-24H2,1-4H3/b8-6+,9-7+,12-10-,13-11-,16-14+,18-17+ |

InChI Key |

JJEXXRLQYFLSMX-XJAIKKNQSA-N |

Isomeric SMILES |

CCC(C)C1C(/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C\C=C\C=C\C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)C |

Canonical SMILES |

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C |

Synonyms |

mycoticin B mycoticin-B |

Origin of Product |

United States |

Mycoticin B Biosynthesis and Producer Organism Biology

Identification of Mycoticin B-Producing Microorganisms

This compound is known to be produced by certain species of Streptomyces, a genus of Gram-positive bacteria renowned for their prolific production of diverse bioactive compounds, including a significant proportion of known antibiotics. Specifically, Streptomyces flavofungini has been identified as a producer of this compound. unipd.it Another related compound, mycoticin A (also known as flavofungin), is produced by Streptomyces ruber. unipd.itresearchgate.net Mycoticin A and this compound differ structurally by a single methyl group. annualreviews.org While Streptomyces ruber was initially described as producing a mixture of mycoticins A and B, some strains may primarily produce mycoticin A. researchgate.net

Elucidation of Biosynthetic Pathways and Precursor Incorporation

The biosynthesis of polyketide macrolides like this compound follows a pathway similar to fatty acid synthesis, involving the stepwise condensation of simple carboxylic acid precursors. This process is mediated by large multienzyme complexes known as polyketide synthases (PKSs). wikipedia.orgnih.gov

Role of Polyketide Synthases in this compound Macrolactone Formation

Polyketide synthases are central to the construction of the macrolactone core of polyketide antibiotics. These enzymes are typically organized into modules, with each module responsible for one cycle of chain elongation and modification. wikipedia.orgnih.gov Type I PKSs, often involved in the synthesis of complex macrolides, are large, multifunctional proteins containing multiple catalytic domains within a single polypeptide chain. nih.gov The macrolactone ring of this compound is assembled through a series of condensation reactions catalyzed by these PKS enzymes. annualreviews.orgwikipedia.org The specific arrangement and activity of the domains within the this compound PKS determine the size and structure of the resulting macrolactone ring. wikipedia.org

Contribution of Acetate (B1210297) and Malonate Units to the Carbon Skeleton

The primary building blocks for polyketide biosynthesis, including the carbon skeleton of this compound, are derived from activated forms of simple carboxylic acids, principally acetyl-CoA and malonyl-CoA. annualreviews.orgwikipedia.org Acetyl-CoA often serves as the starter unit for chain elongation, while malonyl-CoA acts as the extender unit. annualreviews.orgwikipedia.org During each elongation cycle, a malonate unit is condensed with the growing polyketide chain, accompanied by the release of carbon dioxide. wikipedia.org This iterative process, directed by the PKS, dictates the pattern of carbonyl and methylene (B1212753) groups (or their reduced forms) in the nascent polyketide chain. annualreviews.orgwikipedia.org Studies on the biosynthesis of related polyene macrolides have shown the incorporation of acetate and malonate. annualreviews.orgnih.gov

Investigations into Four-Carbon Precursor Utilization (e.g., Butyrate (B1204436), Succinate)

While acetate and malonate are established precursors, the direct utilization of four-carbon precursors such as butyrate or succinate (B1194679) in the biosynthesis of polyene macrolides, including this compound, has not been definitively proven. annualreviews.org However, some studies on related antibiotics have shown that butyrate can stimulate synthesis, suggesting a potential, albeit indirect, role. annualreviews.org Succinate has also been observed to be incorporated into other types of macrolides, indicating that alternative precursors can contribute to the carbon skeleton in some cases. annualreviews.orgarchive.org Further research, potentially involving detailed isotopic labeling studies, would be necessary to clarify the extent and mechanism of four-carbon precursor incorporation into the this compound structure.

Genetic Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is a tightly regulated process controlled at the genetic level. The genes encoding the enzymes and regulatory proteins involved in the biosynthesis are typically organized into biosynthetic gene clusters (BGCs). nih.govresearchgate.netcaister.com

Identification and Characterization of Biosynthetic Gene Clusters

Biosynthetic gene clusters are contiguous sets of genes located on the chromosome or plasmids that are coordinately regulated and encode the complete machinery required for the synthesis of a specific secondary metabolite. nih.govresearchgate.net These clusters typically include genes for polyketide synthases, tailoring enzymes (such as hydroxylases, methyltransferases, and glycosyltransferases), transport proteins, and regulatory elements. nih.govnih.govmdpi.com The identification and characterization of the this compound biosynthetic gene cluster are crucial for understanding the complete biosynthetic pathway and for potential genetic manipulation to improve production or generate structural analogs. nih.govmdpi.com While specific details on the this compound BGC are not extensively detailed in the provided results, the general principle of BGC organization and the presence of pathway-specific regulators are well-established for mycotoxin and polyketide biosynthesis in Streptomyces. nih.govmdpi.commdpi.comfrontiersin.org These regulators, often transcription factors, play a key role in initiating and controlling the expression of the genes within the cluster. nih.gov

Pathway-Specific and Global Transcriptional Regulators

The biosynthesis of secondary metabolites, such as polyene macrolides, in microorganisms is a tightly regulated process involving both pathway-specific and global transcriptional regulators. Pathway-specific regulators are typically encoded within biosynthetic gene clusters and control the expression of genes directly involved in the production of the specific compound. nih.gov Global regulators, on the other hand, respond to broader environmental signals and influence the expression of multiple metabolic pathways. nih.gov

While the general mechanisms of transcriptional regulation in microbial secondary metabolism, including the involvement of transcription factors like those with Zn(II)₂Cys₆ domains, are well-documented for various mycotoxins and antibiotics, specific details regarding the pathway-specific and global transcriptional regulators directly governing the biosynthesis of this compound in Streptomyces rubeus are not extensively detailed in the available literature. annualreviews.orgnih.govnih.govwikipedia.orgpressbooks.pubkhanacademy.org Research into the biosynthetic gene cluster for this compound would be necessary to identify the specific regulatory genes and understand their roles in controlling its production.

Enzymatic Modifications and Glycosylation in the Biosynthetic Cascade

Following the formation of the core macrolide structure through polyketide synthesis, enzymatic modifications play a crucial role in tailoring the molecule to its final active form. These modifications can include hydroxylation, reduction, oxidation, and the attachment of sugar moieties (glycosylation). nih.govgoogle.com

Glycosylation, the covalent attachment of sugar residues to a molecule, is a common modification in the biosynthesis of many natural products, including some polyene macrolides. annualreviews.orgpressbooks.pubsecondarymetabolites.orgnih.govfrontiersin.orgmdpi.com This process is catalyzed by glycosyltransferases, enzymes that transfer activated sugar molecules to specific acceptor sites on the growing or mature compound. wikipedia.orgsecondarymetabolites.orgfrontiersin.orgscripps.edu Glycosylation can influence the biological activity, solubility, and transport of the final product. In the context of polyene macrolides, glycosylation may occur during the secretion process, and the macrolide ring itself has been suggested to potentially act as a lipid carrier for the attachment of aminosugar moieties. annualreviews.org

However, specific details regarding the precise enzymatic modifications and glycosylation steps involved in the biosynthesis of this compound, including the identity of the specific enzymes and the structures of any attached glycans, are not comprehensively described in the currently available information.

Advanced Chemical Synthesis and Structural Elucidation Methodologies of Mycoticin B

Strategies for De Novo Chemical Synthesis and Fragment Assembly

De novo synthesis of Mycoticin B involves building the molecule from simpler starting materials, often employing convergent strategies where complex fragments are synthesized separately and then coupled. A key aspect of these strategies is the efficient assembly of the stereochemically rich polyol segments that constitute a significant portion of the molecule.

One significant strategy demonstrated in the synthesis of Mycoticin A and B fragments is a highly convergent, one-pot, five-component linchpin coupling approach. This method utilized a bis-epoxide as a central building block to rapidly assemble the C16-C28 fragment. The sequence commenced with the lithiation of a silyl (B83357) dithiane, which triggered the opening of an epoxide. Subsequent intramolecular rsc.orgnumberanalytics.com-Brook rearrangement generated an organolithium species that underwent a double addition into the bis-epoxide. This remarkable process simultaneously formed four carbon-carbon bonds, constructing the complete carbon framework of the C16-C28 fragment in a single operation. orgsyn.orgorgsyn.org

Iterative synthetic strategies have also been developed for the assembly of polyol fragments. One such approach involves iterative catalyst-directed carbonyl allylation from the alcohol oxidation level, enabling the controlled chain elongation of 1,3-polyols with high levels of stereoselectivity. nih.gov Similarly, iterative methods based on iridium-catalyzed hydrosilylation of morpholine (B109124) amides have been explored for the synthesis of polyketide polyol fragments. oup.comresearchgate.net

Convergent syntheses have also employed late-stage fragment couplings, such as lithiation-borylation reactions, to assemble complex polyol structures. polimi.it Furthermore, modular and divergent strategies utilizing phosphate (B84403) tethers have been reported, allowing for the efficient synthesis of various polyol subunits through sequential reactions like ring-closing metathesis (RCM) and cross-metathesis (CM). beilstein-journals.org

Achieving precise control over the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the multiple stereocenters within the 1,3-polyol arrays of this compound is a central challenge in its synthesis. Numerous methodologies have been developed to address this, aiming for high levels of stereochemical control. nih.govrsc.orgresearchgate.netrsc.orgkyoto-u.ac.jpacs.orgnih.govcapes.gov.bracs.orgliverpool.ac.uk

Iterative synthetic sequences incorporating techniques such as Jacobsen's hydrolytic kinetic resolution (HKR), diastereoselective iodine-induced electrophilic cyclization, and ring-closing metathesis (RCM) have been successfully applied to the stereoselective synthesis of both syn- and anti-1,3-polyols. nih.gov Stereoselective reduction of β-(1,3-dioxan-4-yl)ketones represents another important method for the efficient synthesis of chiral 1,3-polyols, a common motif in polyketides. kyoto-u.ac.jpthieme-connect.com Research has focused on optimizing conditions, often employing reagents like LiBH4 in the presence of additives such as EuCl3, to achieve high diastereoselectivity in these reductions. kyoto-u.ac.jpthieme-connect.com

Carbohydrate-based approaches offer a route to enantioselective synthesis of 1,3-polyol fragments by leveraging the inherent chirality of carbohydrate precursors. acs.org Additionally, bismuth(III)-mediated reactions, such as the two-component hemiacetal/oxa-conjugate addition, have been developed to directly furnish syn-1,3-diols with high stereocontrol. liverpool.ac.uk

The application of catalytic asymmetric reactions, often in cascade sequences, has been instrumental in the enantioselective construction of 1,3-polyols, allowing for the simultaneous creation of multiple stereocenters under catalyst control. rsc.orgresearchgate.netrsc.orgcapes.gov.br

Epoxide ring-opening reactions are powerful and versatile transformations widely utilized in organic synthesis, particularly in the construction of complex molecules and natural products. numberanalytics.comresearchgate.netbohrium.comnih.govmdpi.comresearchgate.net Epoxides serve as valuable intermediates due to their inherent reactivity and the ability to introduce functionality and stereocenters upon ring cleavage. researchgate.netbohrium.comresearchgate.net

In the context of this compound synthesis, epoxide opening reactions have played a role in fragment assembly. As highlighted in the linchpin coupling strategy for the C16-C28 fragment, the initial step involved the nucleophilic opening of an epoxide ring. orgsyn.orgorgsyn.org Regioselective nucleophilic epoxide opening is a key strategy for establishing contiguous chiral centers with defined stereochemistry. researchgate.net

Asymmetric epoxide opening reactions, mediated by chiral catalysts or ligands, are crucial for introducing chirality into molecules. numberanalytics.com These reactions involve the controlled nucleophilic attack on an epoxide, leading to the formation of a new stereocenter with high enantioselectivity. numberanalytics.com Reductive epoxide ring opening, catalyzed by reagents like titanocene (B72419) or zirconocene, provides access to a variety of alcohols and functionalized compounds. waseda.jp Organocuprate reagents, such as Gilman reagents, have also been employed for regioselective epoxide opening in natural product synthesis, contributing to the control of stereochemistry. nih.gov

Design and Synthesis of this compound Analogues and Semi-Synthetic Derivatives

The exploration of this compound analogues and semi-synthetic derivatives is driven by the desire to understand the relationship between its structure and biological activity, and to potentially develop compounds with improved properties. While detailed synthetic schemes for specific this compound analogues were not the primary focus of the provided information, the general strategies employed for complex polyketides and macrolides are applicable.

Divergent synthetic routes, such as those allowing for the generation of multiple polyol scaffolds from common precursors, are valuable for the efficient synthesis of a library of analogues. beilstein-journals.org Modular and iterative approaches, as discussed in the context of total synthesis, provide the flexibility to introduce variations in the polyol chain length, stereochemistry, and functionalization, enabling the synthesis of a range of analogues. nih.govrsc.orgresearchgate.netrsc.orgbeilstein-journals.orgoup.comresearchgate.net

Semi-synthetic approaches would involve chemical modifications of naturally isolated this compound. Although specific examples were not found in the provided data, such modifications could target hydroxyl groups, the polyene system, or other functionalities to alter the compound's properties. Research groups engaged in the total synthesis of this compound and related macrolides often prepare unnatural derivatives to probe structure-activity relationships. uni-freiburg.de

Advanced Spectroscopic and Chromatographic Techniques for Research-Level Structural Elucidation

The definitive determination of the chemical structure and stereochemistry of this compound, both in its natural form and as synthetic intermediates or analogues, relies on a suite of advanced spectroscopic and chromatographic techniques. nih.govliverpool.ac.uknih.govnus.edu.sgresearchgate.netmdpi.comfrontiersin.orgresearchgate.netpharmaknowledgeforum.comscribd.comnih.govnih.gov

Mass Spectrometry (MS), often coupled with chromatographic separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), provides crucial information about the molecular weight and elemental composition of the compound. frontiersin.orgresearchgate.netpharmaknowledgeforum.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. pharmaknowledgeforum.com Fragmentation patterns observed in MS experiments can also provide insights into the substructures within the molecule. pharmaknowledgeforum.com LC-MS/MS is a powerful tool for analyzing complex mixtures and characterizing related compounds. frontiersin.org

Other spectroscopic methods contribute complementary information. Infrared (IR) spectroscopy helps identify key functional groups, such as hydroxyl and carbonyl moieties. pharmaknowledgeforum.comnih.govuib.no Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting conjugated systems, like the polyene chromophore present in this compound. pharmaknowledgeforum.comuib.no

Chromatographic techniques are indispensable for the purification of this compound from natural sources or complex synthetic reaction mixtures, as well as for analyzing the purity of samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used for these purposes. thieme-connect.comnih.gov Chiral stationary phase HPLC is specifically employed to determine the enantiomeric purity of chiral compounds. nih.gov

The comprehensive analysis of data obtained from these spectroscopic and chromatographic methods allows for the unambiguous determination of the complex structure and stereochemistry of this compound. Early structural studies of macrolides often involved chemical degradation combined with spectroscopic analysis. scribd.com Comparison of spectroscopic data of synthetic samples with those of naturally isolated material or previously reported data is a standard procedure for confirming structural identity and stereochemistry. acs.org

Molecular Mechanisms of Mycoticin B Action

Detailed Interactions with Cellular Membranes

Polyene macrolides exert their effects through significant interactions with the lipid components of cell membranes. smolecule.comproceedings.science

Binding Affinity to Membrane Sterols (e.g., Ergosterol (B1671047) in Fungi)

A key aspect of the antifungal activity of polyene macrolides is their preferential binding to ergosterol, a sterol found in fungal cell membranes. nih.govwikipedia.orgmdpi.comwisc.edu This interaction is considered the basis for their selective toxicity towards fungi compared to mammalian cells, which contain cholesterol instead of ergosterol. nih.govwikipedia.orgmdpi.com While the leading structural model for amphotericin B (another polyene macrolide) suggested the C2' hydroxyl group on the mycosamine (B1206536) appendage is critical for sterol binding, research has challenged this, indicating that the binding mechanism is complex and may involve flexibility in the polyene structure to accommodate sterols. nih.govwisc.edu Initial work established membrane sterols of sensitive organisms as the binding sites of polyene macrolides, with biochemical evidence supported by biophysical techniques such as fluorescence and fluorescence polarization. annualreviews.org

Induction of Membrane Permeability and Pore Formation Hypotheses

The interaction of polyene macrolides with membrane sterols leads to a distortion of selective membrane permeability. annualreviews.org One long-standing hypothesis is that these compounds induce the formation of pores or channels in the fungal cell membrane. wikipedia.orgwikipedia.orgresearchgate.net These pores are thought to be hydrophilic, allowing for the passage of ions and other molecules across the membrane. researchgate.netresearchgate.net However, the theory that polyenes form pores in membranes remains a topic of discussion. annualreviews.org More detailed studies have proposed alternative models, such as the formation of an extramembraneous sponge layer that extracts ergosterol from the membrane, disrupting cellular functions that depend on this sterol. wikipedia.orgmdpi.com

Intracellular Consequences of Membrane Disruption

The disruption of fungal cell membrane integrity by Mycoticin B and other polyene macrolides leads to several detrimental intracellular consequences. annualreviews.org

Electrolyte Imbalance and Ion Leakage (e.g., K+, Mg2+)

A well-established consequence of the altered membrane permeability is the leakage of intracellular ions, particularly potassium (K+) and magnesium (Mg2+). annualreviews.orgwikipedia.orgnih.gov This ion leakage disrupts the cell's electrochemical gradient and ionic homeostasis, which are vital for numerous cellular processes. researchgate.net

Data on Ion Leakage Induced by Polyene Macrolides (Illustrative Example - Specific data for this compound may vary)

| Ion | Effect on Intracellular Concentration |

| Potassium (K+) | Decreased |

| Magnesium (Mg2+) | Decreased |

| Sodium (Na+) | Increased (often influx) |

Note: This table presents a general representation of ion leakage observed with polyene macrolides. Specific experimental data for this compound would be required for a precise table.

Perturbation of Cellular Metabolism and Macromolecular Synthesis (e.g., Protein, RNA)

The disruption of ion balance and membrane integrity ultimately perturbs cellular metabolism. annualreviews.org This includes a decrease in essential macromolecular synthesis, such as protein and RNA synthesis. annualreviews.orgopenstax.orgsmw.chnih.govatdbio.com The loss of ions and the general metabolic disarray impair the cellular machinery responsible for these vital processes. annualreviews.org

Structure Activity Relationship Sar Studies of Mycoticin B

Principles and Methodological Frameworks for SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how modifications to the chemical structure of a compound affect its biological activity. nih.gov The underlying principle is that the biological effect of a molecule is directly related to its three-dimensional structure, including its molecular geometry, electronic structure, and physical properties. researchgate.net By systematically altering specific functional groups or structural elements of a compound and evaluating the resulting changes in biological activity, researchers can identify the key features (pharmacophores) responsible for the observed effect. nih.govresearchgate.net

Methodological frameworks for SAR analysis of polyene macrolides like Mycoticin B involve both traditional chemical modification and modern genetic engineering techniques. nih.govchem960.comnih.govchemspider.com Chemical modification allows for targeted alterations of specific functional groups, such as hydroxyl groups, the exocyclic carboxyl group, or the amino sugar moiety. nih.govchem960.comsmolecule.com These modifications can lead to derivatives with altered solubility, stability, binding affinity to sterols, and ultimately, biological efficacy and toxicity. nih.govchem960.comnih.gov Genetic engineering of the producing organisms offers an alternative approach to generate novel polyene analogues with structural variations that may be difficult to achieve through chemical synthesis. nih.govchem960.com This can involve modifying the biosynthetic pathways to introduce or remove functional groups or alter the macrolactone ring structure. nih.govchem960.com

Experimental techniques used in SAR studies include in vitro assays to measure antifungal activity against various fungal strains, as well as methods to assess interactions with cell membranes. smolecule.comchemspider.comnih.gov Spectroscopic methods, such as NMR spectroscopy, can provide insights into the conformation and interactions of these complex molecules. nih.gov Quantitative structure-activity relationship (QSAR) approaches, which use mathematical models to correlate physicochemical properties with biological activity, can also be applied to polyene macrolides, although the complexity of their structures and interactions can pose challenges. nih.govchemspider.com

Identification of Pharmacophoric Elements Critical for this compound's Biological Activity

The polyol region, characterized by a series of hydroxyl groups, contributes significantly to the hydrophilic nature of the molecule. chemspider.com This amphipathic character is essential for the proper orientation and insertion of the polyene macrolide into the lipid bilayer of the fungal membrane. chemspider.com Studies on Amphotericin B and Nystatin (B1677061) derivatives have shown that the position and configuration of these hydroxyl groups influence antifungal activity and toxicity. smolecule.comnih.gov

The presence of a sugar moiety, typically an amino sugar like mycosamine (B1206536), attached to the macrolactone ring is also a key pharmacophoric element for many biologically active polyene macrolides. nih.govsmolecule.com This sugar residue can enhance binding specificity to fungal ergosterol (B1671047) and play a role in the molecule's interaction with the membrane. smolecule.comchemspider.com The amino group on the sugar can participate in interactions, such as hydrogen bonding, with membrane components. chemspider.com

While this compound is described as lacking an amino sugar or p-aminoacetophenone moiety in some contexts niscpr.res.in, it possesses the characteristic polyene and polyol regions and a lactone bond. niscpr.res.in Its activity is likely mediated through interaction with fungal membrane sterols, similar to other polyene antifungals. niscpr.res.innih.govnih.gov The specific arrangement of the polyene and polyol regions, along with other functional groups on the macrolactone ring, would constitute the pharmacophore of this compound.

Correlating Specific Structural Modifications to Altered Biological Efficacy in Polyene Macrolides

Research on polyene macrolides has demonstrated that targeted structural modifications can significantly impact their biological efficacy and toxicity. nih.govchem960.com While direct data for this compound modifications are limited, findings from studies on Amphotericin B and Nystatin provide valuable insights into the likely effects of similar changes on this compound.

Modifications in the polyene region, such as altering the number or configuration of double bonds, can affect the molecule's interaction with sterols and its membrane-disrupting properties, potentially influencing both antifungal activity and toxicity. nih.govchem960.com

Alterations in the polyol region, such as the removal or epimerization of hydroxyl groups, have been shown to impact both antifungal activity and hemolytic toxicity. chem960.comsmolecule.comnih.gov Generally, modifications in this region can lead to decreased antifungal activity and reduced toxicity. chem960.com

The exocyclic carboxyl group, present in many polyene macrolides, is another site for modification. chem960.comsmolecule.com Substituting the carboxyl group, for example, with a methyl group, has been shown to lead to comparable or slightly improved antifungal activity while significantly reducing hemolytic toxicity in some polyenes. chem960.comsmolecule.com Given that this compound is described as having a methyl group at a position where Mycoticin A has a hydrogen niscpr.res.in, this specific structural difference likely contributes to distinct biological properties compared to Mycoticin A.

Modifications to the sugar moiety, if present, or the introduction of additional sugar residues can influence water solubility, reduce hemolytic toxicity, and improve pharmacological properties. chem960.com The amino group on the mycosamine sugar is known to be important for interactions with ergosterol, and modifications at this position can affect antifungal activity. smolecule.comchemspider.com

| Structural Region | Typical Modifications | Observed Effect on Biological Activity (General Polyene Macrolides) |

| Polyene Region | Altering number or configuration of double bonds | Can affect sterol interaction, membrane disruption, antifungal activity, and toxicity. nih.govchem960.com |

| Polyol Region | Removal or epimerization of hydroxyl groups | Often leads to decreased antifungal activity and reduced hemolytic toxicity. chem960.comsmolecule.comnih.gov |

| Exocyclic Carboxyl Group | Substitution (e.g., with methyl group) | Can maintain or slightly improve antifungal activity with significantly reduced hemolytic toxicity. chem960.comsmolecule.com |

| Sugar Moiety | Modification of amino group, addition of sugars | Can influence solubility, reduce toxicity, and affect interactions with ergosterol. chem960.comsmolecule.comchemspider.com |

Note: The effects listed are general trends observed in studies of various polyene macrolides and may vary depending on the specific compound and modification.

Detailed research findings correlating specific modifications solely to this compound's efficacy are not extensively documented in the provided search results. However, the principles and observations from studies on related polyene macrolides provide a framework for understanding how structural variations in this compound would likely influence its antifungal activity and other biological properties.

Biological Activity of Mycoticin B in Non Clinical Model Systems

In Vitro Antifungal Activity Spectrum and Efficacy Against Fungal Strains (e.g., Candida spp., Aspergillus spp.)

Polyene macrolides are well-established as potent antifungal agents researchgate.nethps.com.aunih.gov. Their mechanism of action typically involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation, increased permeability, and eventual cell death vt.edumdpi.comacs.org. The antifungal spectrum often includes a wide range of yeasts and molds nih.gov.

Data from the closely related polyene macrolide, faeriefungin, which shares structural similarities with mycoticins, provides a strong indication of the expected antifungal efficacy nih.govresearchgate.netacs.org. In vitro studies demonstrate that faeriefungin effectively inhibits various fungal species. Complete inhibition of Aspergillus species was observed at a concentration of 3.2 µg/ml nih.govresearchgate.net. Various Candida species were also completely inhibited at a concentration of 5.5 µg/ml nih.govresearchgate.net. This potent, broad-spectrum activity is characteristic of polyene macrolides and suggests a similar efficacy profile for Mycoticin B.

| Fungal Genus | Minimum Inhibitory Concentration (MIC) of Faeriefungin (µg/ml) | Reference |

|---|---|---|

| Aspergillus spp. | 3.2 | nih.govresearchgate.net |

| Candida spp. | 5.5 | nih.govresearchgate.net |

| Fusarium spp. | 3.2 | nih.govresearchgate.net |

| Microsporum spp. | 3.2 | nih.govresearchgate.net |

| Trichophyton spp. | 3.2 | nih.govresearchgate.net |

Investigation of Other Biological Activities in Model Organisms or Cell Lines

Beyond their primary antifungal role, polyene macrolides have been investigated for other potential therapeutic and biological activities.

Unlike many antifungal agents, some polyene macrolides exhibit activity against bacteria vt.edu. While traditional macrolides are known for their activity against Gram-positive organisms, their effectiveness against Gram-negative bacteria is often limited due to the outer membrane acting as a permeability barrier la.govnih.govnih.gov. However, faeriefungin has demonstrated a noteworthy antibacterial spectrum. It shows bactericidal activity against all tested species of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/ml nih.gov.

Furthermore, faeriefungin shows slight susceptibility against some fastidious Gram-negative species, including Neisseria gonorrhoeae, Neisseria meningitidis, and Haemophilus influenzae, with MICs in the range of 16 to 128 µg/ml nih.govnih.gov. However, most members of the Enterobacteriaceae and Pseudomonadaceae families were found to be completely resistant to the compound nih.govnih.gov.

| Bacterial Type | Species Example(s) | MIC Range of Faeriefungin (µg/ml) | Reference |

|---|---|---|---|

| Gram-Positive | Staphylococcus, Streptococcus spp. | 8 - 64 | nih.gov |

| Gram-Negative | Neisseria gonorrhoeae, N. meningitidis, Haemophilus influenzae | 16 - 128 | nih.govnih.gov |

| Enterobacteriaceae, Pseudomonadaceae | Resistant | nih.govnih.gov |

The potential for polyene macrolides to act as antiviral agents has been an area of scientific inquiry antibiotics-chemotherapy.ru. Certain compounds within this class have shown the ability to interfere with viral replication. For example, some polyene macrolides can potentiate the antiviral activity of acyclovir against pseudorabies virus, a member of the herpesvirus family nih.govnih.gov. More recently, in vitro studies investigating repurposed drugs found that Amphotericin B, a well-known polyene, showed significant activity against SARS-CoV-2 in infected kidney cells biorxiv.orgbiorxiv.org. One study found its 50% effective concentration (EC50) to be 1.24 µM biorxiv.orgbiorxiv.org. While specific antiviral data for flavofungin or this compound is not extensively detailed, these findings within the broader polyene class suggest a potential avenue for future research.

Certain natural products derived from microbes are known to possess insecticidal properties scispace.comfrontiersin.org. Research into the biological activities of faeriefungin has revealed significant insecticidal and nematicidal effects nih.govresearchgate.net. In laboratory assays, faeriefungin applied at a concentration of 100 parts per million (ppm) resulted in 100% mortality of mosquito larvae (Aedes aegypti) nih.govresearchgate.netacs.org. The same concentration was also fully lethal to the free-living nematode Panagrellus redivivus nih.govresearchgate.netacs.org. This demonstrates a potent activity against invertebrate model organisms, highlighting a broader biological impact beyond the antimicrobial spectrum.

The interaction of polyene macrolides with eukaryotic cell membranes suggests the possibility of immunomodulatory or anti-inflammatory effects. While specific studies on the anti-inflammatory potential of this compound are not available, research on other polyenes provides some preliminary insights. For instance, different formulations of Amphotericin B have been shown to have varied effects on inflammatory cytokines in studies with human monocytes. Some formulations can up-regulate these proinflammatory markers, while lipid-based formulations may down-regulate them or have no effect mdpi.com. This indicates that polyenes can modulate inflammatory responses, although the specific effect may depend on the compound's structure and formulation.

Cytotoxicity Screening in Eukaryotic Cell Lines for Research and Compound Characterization

A critical aspect of characterizing any potential therapeutic compound is understanding its effect on mammalian cells. The primary mechanism of action for polyene macrolides—disruption of sterol-containing membranes—is also the source of their host toxicity, as they can interact with cholesterol in mammalian cell membranes acs.orgnih.gov. Cytotoxicity is therefore an expected feature of this class of compounds nih.gov.

Preliminary cytotoxicity studies conducted on the related compound faeriefungin provide valuable comparative data. When tested against human erythrocytes and rat liver epithelial cells, faeriefungin exhibited a level of toxicity that was comparable to Amphotericin B, the clinical gold standard for treating severe fungal infections nih.govresearchgate.netacs.org. Studies on other polyenes have evaluated their effects on various insect and mammalian cell lines, confirming a range of cytotoxic responses depending on the specific compound and cell type nih.govresearchgate.net.

Microbial Resistance Mechanisms to Polyene Macrolides, Including Mycoticin B

Intrinsic Resistance in Microorganisms

Intrinsic, or natural, resistance refers to the inherent ability of a microorganism to resist the activity of an antimicrobial agent. This can be due to the absence of the drug's target, a natural barrier to the drug's entry, or the production of enzymes that inactivate the drug.

Specific research detailing the intrinsic resistance of particular microbial species to Mycoticin B is not available in the reviewed scientific literature. General principles of polyene resistance suggest that microorganisms lacking sterols in their cell membranes, which are the primary targets of polyenes, would exhibit intrinsic resistance.

Acquired Resistance Mechanisms in Fungi and Bacteria

Acquired resistance occurs when a microorganism that was initially susceptible to an antimicrobial agent develops the ability to resist it. This can happen through genetic mutations or the acquisition of resistance genes. While several mechanisms of acquired resistance to polyene macrolides have been identified, specific studies detailing these mechanisms for this compound are not prevalent.

A primary mechanism of acquired resistance to polyene antifungals involves changes in the composition and quantity of sterols in the fungal cell membrane. Polyenes bind to ergosterol (B1671047), the main sterol in fungal membranes, leading to pore formation and cell death. e-trd.org Mutations in the genes of the ergosterol biosynthesis pathway can lead to a decrease in the total amount of ergosterol or its replacement with other sterol intermediates that have a lower binding affinity for polyene antibiotics.

While this is a known mechanism for polyenes like Amphotericin B, specific research demonstrating alterations in sterol biosynthesis pathways as a mechanism of acquired resistance to this compound has not been detailed in the available literature.

Efflux pumps are membrane proteins that can actively transport antimicrobial agents out of the microbial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. Overexpression of genes encoding these pumps is a recognized mechanism of resistance to various antifungal agents.

There is no specific information in the scientific literature to indicate that efflux pump systems are a documented mechanism of resistance to this compound.

Microorganisms may develop resistance by producing enzymes that chemically modify or degrade the antimicrobial molecule, rendering it inactive.

Currently, there is no available research that specifically describes the enzymatic inactivation or modification of the this compound structure as a mechanism of microbial resistance.

Genetic Basis of Resistance Development and Propagation

The development of acquired resistance is rooted in genetic changes. These changes can arise from spontaneous mutations in the microorganism's DNA, which are then selected for under the pressure of antibiotic exposure. Resistance can also be propagated through the transfer of genetic material between microorganisms, a process known as horizontal gene transfer (HGT). HGT can occur via transformation, transduction, or conjugation.

The genetic basis for the development and propagation of resistance specifically to this compound has not been a subject of detailed study in the available scientific literature. Therefore, there are no specific data on mutations or horizontal gene transfer events that confer resistance to this particular polyene macrolide.

Advanced Analytical Methodologies for Mycoticin B Research

High-Resolution Chromatographic Techniques

Chromatography plays a vital role in separating Mycoticin B from complex mixtures, which is often a necessary step before detection and analysis. Various chromatographic methods offer different advantages depending on the properties of the compound and the matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC is a widely used technique for the analysis of mycotoxins due to its versatility and ability to handle a wide range of compounds. nih.govekb.egresearchgate.net UHPLC, an evolution of HPLC, offers enhanced speed, resolution, and sensitivity by utilizing smaller particle sizes in columns and higher mobile phase pressures. nih.govmdpi.commdpi.comlcms.cz These techniques are particularly valuable for the separation of non-volatile or semi-volatile compounds like many mycotoxins.

Research involving this compound has specifically utilized HPLC analysis. One study mentioned employing a Daicel Chiracel OD column for the analysis of this compound. nus.edu.sg This indicates that chiral stationary phases may be relevant for separating different stereoisomers of this compound, if they exist.

HPLC and UHPLC methods for mycotoxin analysis typically involve reverse-phase columns (e.g., C18) lctech.de and mobile phases consisting of mixtures of water with organic solvents such as methanol (B129727) or acetonitrile, often with the addition of an acid like formic acid to improve peak shape and ionization for subsequent mass spectrometric detection. mdpi.commdpi.com Various detectors can be coupled with HPLC/UHPLC, including UV-Vis detectors, fluorescence detectors (FLD), and crucially, mass spectrometers. ekb.eglctech.deyoungin.com

Gas Chromatography (GC) for Volatile Metabolites

Gas chromatography is primarily used for the separation and analysis of volatile or semi-volatile compounds. nih.govekb.eg While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is a valuable tool in mycotoxin research for analyzing volatile metabolites produced by fungi that also produce non-volatile toxins. mdpi.comnih.govspectroscopyonline.comfrontiersin.org

GC is often coupled with mass spectrometry (GC-MS) for the identification and quantification of these volatile compounds. ekb.egnih.govspectroscopyonline.comfrontiersin.org This can provide insights into the metabolic pathways of the producing organisms and potentially reveal precursor or related compounds to this compound.

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-layer chromatography is a simple, rapid, and cost-effective technique used for screening and preliminary separation of mycotoxins. nih.govekb.egsciencepublishinggroup.comiarc.frnih.gov TLC involves spotting the sample on a stationary phase (commonly silica (B1680970) gel) fao.org coated on a plate and developing it with a mobile phase. Compounds separate based on their polarity and affinity for the stationary and mobile phases. nih.gov

TLC has been used for over 50 years in mycotoxin analysis due to its simplicity and reliability. iarc.fr It can be used for qualitative or semi-quantitative analysis and is useful for screening a large number of samples. iarc.frfao.org Visualization of separated compounds is often done under UV light, especially for fluorescent mycotoxins like aflatoxins. sciencepublishinggroup.comfao.org While less sensitive and automated than HPLC or GC, TLC remains a valuable tool for initial assessment and method development. ekb.eg TLC has been mentioned in the context of separating compounds related to Mycoticin. griffith.edu.au

Mass Spectrometry (MS) for Identification, Quantification, and Structural Analysis

Mass spectrometry is an indispensable tool in the research of compounds like this compound, providing detailed information about their mass-to-charge ratio, elemental composition, and structure. ekb.egnih.govnewfoodmagazine.comresearchgate.net When coupled with chromatography (LC-MS or GC-MS), it allows for the detection and identification of specific compounds within complex matrices. ekb.egresearchgate.net

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis separated by a fragmentation step. wikipedia.org This technique is highly selective and sensitive, making it ideal for the identification and quantification of target analytes in complex samples. newfoodmagazine.comnih.govnih.govmdpi.comnih.gov

In MS/MS, a precursor ion (the intact molecule or a charged fragment) is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in the second mass analyzer. wikipedia.org The fragmentation pattern provides a unique fingerprint that aids in the unambiguous identification of the compound. wikipedia.org LC-MS/MS is widely used for multi-mycotoxin analysis due to its ability to simultaneously detect and quantify numerous mycotoxins with high accuracy and sensitivity. nih.govmdpi.commdpi.comnih.govmdpi.comnih.govnih.govmdpi.com This approach is crucial for confirming the presence of this compound and determining its concentration in various samples.

High-Resolution Mass Spectrometry (e.g., Orbitrap, Time-of-Flight (ToF))

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (ToF), provides highly accurate mass measurements. researchgate.netthermofisher.comthermofisher.comspectroscopyonline.com This high mass accuracy allows for the determination of the elemental composition of ions, which is critical for confirming the identity of known compounds and elucidating the structure of unknown or novel compounds. thermofisher.comthermofisher.com

Immunoassays (e.g., ELISA) for Targeted Detection and Quantification

Immunoassays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), represent a widely used and validated immunochemical method for mycotoxin monitoring. mdpi.comresearchgate.net These methods leverage the high specificity of antibodies to bind to target mycotoxins, allowing for their selective detection and quantification. mdpi.comresearchgate.net ELISAs are typically performed in microtiter plates and rely on the coupling of antibody specificity with the sensitivity of enzyme assays. mdpi.com

Advantages of ELISA include high specificity, relatively low limits of detection (LOD), and high sample throughput, making them suitable for screening large numbers of samples. mdpi.comresearchgate.net They are considered rapid and cost-effective diagnostic tools. nih.govresearchgate.net Research has demonstrated the effectiveness of ELISA tests for mycotoxin recovery, particularly after optimized extraction methods. researchgate.net Studies comparing ELISA results with official methods like LC-MS/MS have shown good agreement for certain mycotoxins, highlighting their reliability for detection. researchgate.net

However, ELISA methods also have limitations. Their accuracy can be affected by the complexity of the sample matrix. mdpi.com Additionally, some ELISA kits can only reliably quantify within a specific range, requiring dilutions for samples exceeding this limit, which can introduce uncertainty. trilogylab.com While highly specific to their target, cross-reactivity with structurally similar compounds can occur, which is a factor to consider when analyzing samples potentially containing multiple mycotoxins. nih.gov Despite these limitations, the ease of use and cost-effectiveness of ELISA kits make them a crucial tool, especially for rapid screening in various matrices. trilogylab.com

Research findings indicate successful development and validation of ELISA methods for the detection of various mycotoxins in different matrices, including food commodities and human serum. nih.govnih.gov For instance, a direct competitive ELISA was developed and validated for the detection of several mycotoxins in human serum, demonstrating low limits of quantitation and good recovery rates. nih.gov Another study developed an antibody microarray immunoassay for the simultaneous detection of multiple mycotoxins in corn samples, showing good sensitivity and recovery rates comparable to LC-MS/MS. nih.gov While specific data for this compound using ELISA was not found in the consulted literature, the principles and successful applications for other mycotoxins suggest that targeted immunoassays could be developed for this compound if specific antibodies were available.

Advanced Sample Preparation and Extraction Protocols for Complex Matrices in Research

Accurate mycotoxin analysis, including for compounds like this compound, in complex matrices such as food, feed, and biological samples necessitates effective sample preparation and extraction protocols. nih.govspectroscopyonline.commdpi.com Sample preparation is a critical multi-stage operation that involves the extraction of mycotoxins from the matrix, followed by purification and concentration steps before identification and quantification by analytical techniques like chromatography or immunoassay. mdpi.comnih.goviarc.fr

Complex matrices pose significant challenges due to the presence of interfering substances that can affect the accuracy, sensitivity, and reliability of analytical measurements, potentially leading to matrix effects like signal suppression or enhancement. mdpi.comlcms.cznih.gov Proper sample preparation is essential to isolate the target analytes, reduce matrix interference, and improve the selectivity, precision, and repeatability of the analysis. nih.govmdpi.com

Traditional extraction methods include liquid-liquid extraction (LLE) and solid-liquid extraction (SLE). mdpi.comnih.gov However, solid phase extraction (SPE) is one of the most frequently applied techniques for mycotoxin extraction and purification, offering advantages such as low solvent consumption, effective preconcentration, and high recovery. mdpi.comnih.gov Immunoaffinity columns (IAC), a type of SPE utilizing antibodies, represent a highly common purification technique following mycotoxin extraction, offering high selectivity for the target analyte. mdpi.comiarc.fr

More advanced techniques like Matrix Solid Phase Dispersion (MSPD) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been developed and applied to mycotoxin analysis in complex matrices. nih.govspectroscopyonline.com QuEChERS, for example, has been used for the simultaneous analysis of multiple mycotoxins in matrices like cannabis, demonstrating a simpler procedure with less solvent waste compared to traditional organic extractions. spectroscopyonline.com Dispersive solid-phase extraction (dSPE) is often used as a cleanup step within the QuEChERS method. spectroscopyonline.com

The choice of extraction solvent is closely related to the sample matrix and the target mycotoxin's properties. nih.gov Hydration of dry samples can improve extraction efficiency by wetting and swelling the matrix. spectroscopyonline.com Despite advancements, sample preparation can still be time-consuming and a potential source of error or sample loss. mdpi.com Research continues to focus on developing novel materials and microextraction techniques to improve the efficiency and sustainability of mycotoxin sample preparation from complex matrices. nih.gov

Emerging Analytical Technologies (e.g., Electronic Nose for Volatile Metabolites)

Emerging analytical technologies offer new avenues for mycotoxin research, particularly for rapid screening and detection. The electronic nose (e-nose) is one such technology that has gained attention for its potential in detecting mycotoxin contamination indirectly. nih.govresearchgate.netuliege.be

An e-nose is a bio-inspired sensing system equipped with an array of broadly responsive gas sensors designed to detect and evaluate volatile organic compounds (VOCs). mdpi.com The underlying hypothesis for using e-noses in mycotoxin detection is that toxigenic fungi produce characteristic volatile metabolites during their growth and metabolic processes. nih.govuliege.be While mycotoxins themselves are generally not volatile researchgate.net, changes in the composition of VOCs emitted by contaminated samples can serve as indicators of fungal presence and potential mycotoxin production. nih.govuliege.be

E-noses interact with volatile molecules, generating a signal pattern or "fingerprint" that can be analyzed using chemometric methods and pattern recognition systems. uliege.bemdpi.com This allows for the differentiation between samples contaminated with toxigenic fungi and non-contaminated samples based on their volatile profiles. nih.govuliege.be

Studies have shown that e-noses can differentiate between mycotoxigenic and non-mycotoxigenic fungal strains based on their VOC production patterns. nih.gov They have also been successfully used for the early detection and differentiation of spoilage fungi and the grading of mycological quality in grains. nih.gov Research indicates that e-noses can achieve high discrimination accuracy between non-contaminated and single-mycotoxin-contaminated grain. nih.gov

The advantages of e-nose technology include its potential as a rapid, cost-effective, and non-destructive screening tool, offering high sample throughput with minimal or no sample preparation. nih.govuliege.be This makes them promising for in-field applications and rapid decision-making regarding product batches. nih.govresearchgate.net

However, e-nose technology for mycotoxin detection is still considered an emerging technology with limitations. nih.govresearchgate.net The detection is indirect, relying on VOCs produced by the fungi rather than the mycotoxins themselves. researchgate.net Further research is needed to improve sensor materials, data analysis, and pattern recognition systems for enhanced performance and wider applicability in various matrices and for different mycotoxin types. nih.gov Despite these challenges, the e-nose holds promise as a valuable tool for rapid screening in the mycotoxin risk management chain. nih.govresearchgate.net

Q & A

Basic: What experimental protocols are essential for synthesizing Mycoticin B, and how can reproducibility be ensured?

Answer:

- Synthesis Protocols : Follow validated methods from primary literature, including step-by-step reaction conditions (solvents, catalysts, temperature). For novel syntheses, provide full characterization data (e.g., NMR, HPLC) for intermediates and final products .

- Reproducibility : Document all experimental parameters (e.g., purity of reagents, equipment calibration) in the main manuscript or supplementary materials. Include at least three independent replicates for critical steps to validate consistency .

- Data Sharing : Deposit raw spectral data in public repositories (e.g., ChemSpider) to enable verification .

Advanced: How should researchers resolve contradictions in reported mechanisms of action for this compound?

Answer:

- Systematic Review : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify methodological disparities (e.g., assay conditions, cell lines) .

- Contradiction Analysis : Compare dose-response curves, control experiments, and statistical methods across studies. Use sensitivity analysis to assess the impact of variable parameters (e.g., pH, temperature) .

- Replication Studies : Reproduce key experiments under standardized conditions, reporting both positive and negative outcomes with transparent uncertainty margins .

Basic: What analytical techniques are required to characterize this compound’s structural integrity and purity?

Answer:

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm molecular structure | Signal-to-noise ratio, δ values |

| HPLC-MS | Assess purity and quantify impurities | Retention time, mass accuracy |

| X-ray Crystallography | Resolve 3D conformation | Resolution (<1.5 Å), R-factor |

- Validation : Cross-reference data with published spectra or crystallographic databases. For novel compounds, provide elemental analysis and melting point data .

Advanced: What statistical frameworks are appropriate for analyzing variability in this compound’s bioactivity data?

Answer:

- Parametric Tests : Apply ANOVA or linear regression for normally distributed data (e.g., IC₅₀ values from dose-response assays). Report confidence intervals and effect sizes .

- Non-Parametric Alternatives : Use Mann-Whitney U tests for skewed datasets (e.g., in vivo toxicity studies) .

- Power Analysis : Calculate sample sizes upfront to ensure sufficient statistical power (α=0.05, β=0.2) using tools like G*Power .

Basic: How can a focused research question on this compound be formulated using PICO or FINER frameworks?

Answer:

- PICO Framework :

- FINER Criteria : Ensure the question is F easible (lab resources), I nteresting (knowledge gap), N ovel (understudied antifungal), E thical (non-human models), R elevant (antimicrobial resistance) .

Advanced: What methodologies integrate multi-omics data to elucidate this compound’s biosynthesis pathways?

Answer:

- Transcriptomics : Identify upregulated genes in producing strains via RNA-seq; validate with qPCR .

- Metabolomics : Use LC-HRMS to map intermediate metabolites, correlating peaks with genomic clusters .

- Network Analysis : Construct metabolic networks (e.g., via KEGG Mapper) to predict enzyme functions and regulatory nodes .

Basic: How to design a robust literature review strategy for this compound research?

Answer:

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources (e.g., patents, preprints) .

- Search Terms : Combine This compound with Boolean operators (e.g., "biosynthesis NOT industrial") .

- Screening : Use PRISMA flow diagrams to track inclusion/exclusion criteria and mitigate bias .

Advanced: How can researchers address ethical considerations in this compound’s preclinical testing?

Answer:

- Animal Models : Follow ARRIVE guidelines for in vivo studies, justifying species choice and sample sizes .

- Human Cell Lines : Obtain ethics approval for primary cell use, detailing consent protocols in supplementary materials .

- Data Integrity : Disclose conflicts of interest and negative results to avoid publication bias .

Basic: What criteria validate this compound’s antifungal efficacy in vitro?

Answer:

- Assay Design : Use CLSI-approved broth microdilution methods. Include vehicle controls and technical triplicates .

- Endpoint Metrics : Report MIC₉₀ (concentration inhibiting 90% growth) and time-kill curves .

- Quality Control : Validate assays with reference strains (e.g., C. albicans ATCC 90028) .

Advanced: What computational tools predict this compound’s molecular interactions with fungal targets?

Answer:

- Docking Simulations : Use AutoDock Vina to model binding to CYP51 (lanosterol 14α-demethylase). Validate with MD simulations (GROMACS) .

- QSAR Models : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to bioactivity .

- Benchmarking : Compare predictions with experimental IC₅₀ data to refine accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.